molecular formula C15H19N5O3 B2633129 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034477-04-6

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2633129
CAS No.: 2034477-04-6
M. Wt: 317.349
InChI Key: CVUMTLOZEBCUNP-UHFFFAOYSA-N
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Description

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy-methyl-pyrazole and a pyrrolidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrrolidine intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazines, alkynes, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazines, alkynes, and oxidizing agents like NaOCl. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:

Biological Activity

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound with potential biological activities. Its unique structure, which combines a pyridazine ring with a methoxy-methyl-pyrazole and pyrrolidine moiety, suggests various applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₆H₂₁N₅O₃
Molecular Weight 331.37 g/mol
CAS Number 2549035-64-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of pyrazole and pyrrolidine intermediates, followed by their coupling. Common reagents include hydrazines and various catalysts, with purification techniques such as high-performance liquid chromatography (HPLC) being employed to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research has demonstrated that related compounds can inhibit the proliferation of cancer cell lines. In vitro studies have shown that certain pyrazole derivatives induce apoptosis in human pancreatic and gastric cancer cells, suggesting that this compound may also possess anticancer properties . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

There is emerging evidence that pyrazole-containing compounds may offer neuroprotective benefits. Studies have indicated that these compounds can elevate levels of gamma-aminobutyric acid (GABA), a neurotransmitter linked to reduced neuronal excitability and enhanced neuroprotection . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of a series of pyrazole derivatives on human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.41 µM against CDK5, indicating potent inhibitory activity relevant for cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study, several pyrazole derivatives were tested against common pathogens. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating strong antimicrobial activity .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-10-4-5-13(17-16-10)23-11-6-7-20(8-11)15(21)12-9-19(2)18-14(12)22-3/h4-5,9,11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUMTLOZEBCUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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